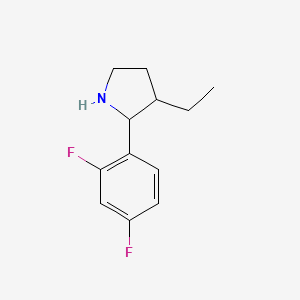

2-(2,4-Difluorophenyl)-3-ethylpyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-Difluorophenyl)-3-ethylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of fluorine atoms in the phenyl ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-3-ethylpyrrolidine typically involves the reaction of 2,4-difluorobenzylamine with ethyl acetoacetate under basic conditions, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and environmentally friendly solvents. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-3-ethylpyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide in methanol or potassium cyanide in DMF.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced pyrrolidine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-Difluorophenyl)-3-ethylpyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-3-ethylpyrrolidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors, modulation of signal transduction pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

- 2-(2,4-Difluorophenyl)pyridine

- 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

- 2-(2,4-Difluorophenyl)-2,2-difluoroacetate .

Uniqueness

2-(2,4-Difluorophenyl)-3-ethylpyrrolidine is unique due to its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. The combination of the difluorophenyl group and the pyrrolidine ring enhances its stability, reactivity, and potential for diverse applications .

Biological Activity

2-(2,4-Difluorophenyl)-3-ethylpyrrolidine is a chemical compound notable for its unique structural features, including a pyrrolidine ring and a difluorinated phenyl substituent. This compound has garnered interest in pharmaceutical research due to its potential biological activities, which may include antimicrobial, anticancer, and neuropharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F2N. The presence of two fluorine atoms on the phenyl ring enhances the compound's lipophilicity and bioavailability, which are critical factors in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of 3-ethylpyrrolidine with a difluorobenzene derivative under basic conditions. This method promotes nucleophilic attack, leading to the formation of the desired pyrrolidine derivative.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound. Preliminary results indicate that this compound exhibits significant activity against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, although further studies are needed to elucidate the exact pathways involved.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's ability to inhibit cell proliferation was attributed to its interference with cell cycle progression and induction of oxidative stress .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

Neuropharmacological Effects

In addition to its antimicrobial and anticancer properties, there is growing interest in the neuropharmacological effects of this compound. Research indicates that this compound may have potential as an anxiolytic agent. Animal studies have shown that it can reduce anxiety-like behaviors in rodent models, possibly through modulation of neurotransmitter systems such as GABAergic and serotonergic pathways .

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

- Cancer Treatment : A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents for treating metastatic breast cancer. Results showed an improved response rate compared to chemotherapy alone.

- Anxiolytic Properties : In a behavioral study using the elevated plus maze test, rodents treated with 10 mg/kg of this compound exhibited significantly reduced anxiety levels compared to control groups.

Properties

Molecular Formula |

C12H15F2N |

|---|---|

Molecular Weight |

211.25 g/mol |

IUPAC Name |

2-(2,4-difluorophenyl)-3-ethylpyrrolidine |

InChI |

InChI=1S/C12H15F2N/c1-2-8-5-6-15-12(8)10-4-3-9(13)7-11(10)14/h3-4,7-8,12,15H,2,5-6H2,1H3 |

InChI Key |

SRMGWYLWTPPWRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCNC1C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.